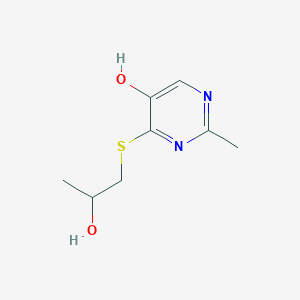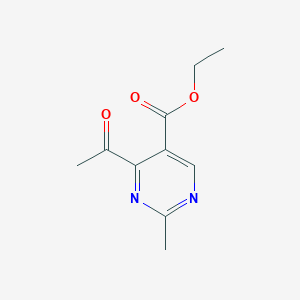
5-Pyrimidinecarboxylic acid, 4-acetyl-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate is an organic compound with a pyrimidine ring structure Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate amines and aldehydes under controlled conditions. One common method involves the condensation of ethyl acetoacetate with 2-amino-4-methylpyrimidine-5-carboxylate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar structure but with an amino group instead of an acetyl group.
Ethyl 4-methylpyrimidine-5-carboxylate: Lacks the acetyl group, which may affect its reactivity and biological activity.
The uniqueness of ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62328-05-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 4-acetyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-4-15-10(14)8-5-11-7(3)12-9(8)6(2)13/h5H,4H2,1-3H3 |
InChI Key |
ZHTGKJITOACHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


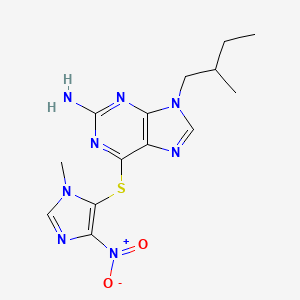
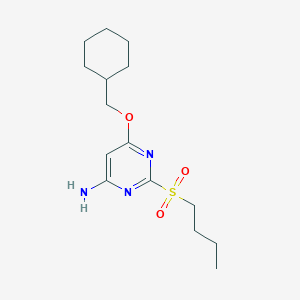
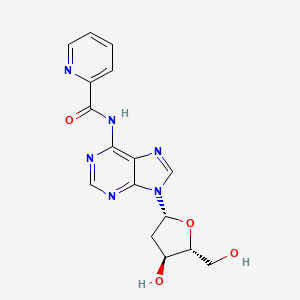

![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
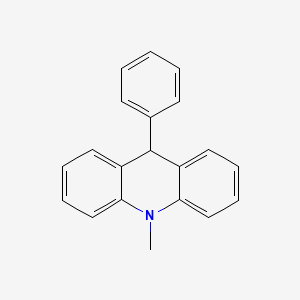
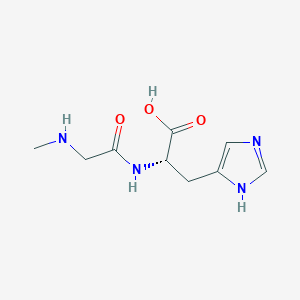
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
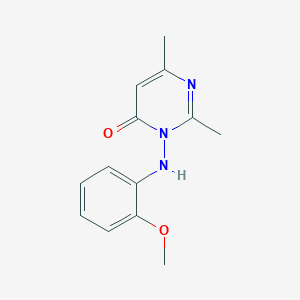
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
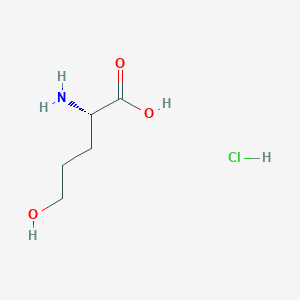
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
